![molecular formula C9H10O3 B505586 1-(4-Hydroxy-2-methoxyphenyl)ethanone CAS No. 493-33-4](/img/structure/B505586.png)
1-(4-Hydroxy-2-methoxyphenyl)ethanone
Overview
Description
1-(4-Hydroxy-2-methoxyphenyl)ethanone is an aromatic ketone . It is a natural product found in Ficus benghalensis and Iris germanica .
Molecular Structure Analysis
The molecular formula of 1-(4-Hydroxy-2-methoxyphenyl)ethanone is C9H10O3 . The InChI code is InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3 . The molecular weight is 166.17 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Hydroxy-2-methoxyphenyl)ethanone include a molecular weight of 166.17 g/mol . The XLogP3 value is 1.4 . It has one hydrogen bond donor and three hydrogen bond acceptors . It has two rotatable bonds .
Scientific Research Applications
Organic Synthesis Building Block
“1-(4-Hydroxy-2-methoxyphenyl)ethanone” serves as an important organic building block for synthesizing substituted methoxyphenyl products. It’s used in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions .
Apoptosis Research
This compound has been studied for its role in inducing morphological changes of apoptotic bodies and quantifying early and late apoptotic cells, which is crucial in understanding cell cycle checkpoint control and protein expression related to apoptosis .
Cancer Treatment Research
It is utilized in the development of small molecules like Bosutinib, which inhibits BCR-ABL and src tyrosine kinases for treating chronic myelogenous leukemia, showcasing its potential in medicinal chemistry .
NMR Spectroscopy
“1-(4-Hydroxy-2-methoxyphenyl)ethanone” is referenced in NMRShiftDB, indicating its use in nuclear magnetic resonance spectroscopy to understand organic structures through their NMR data .
Chemical Research
The compound is available through chemical suppliers like MilliporeSigma for scientific research, suggesting its widespread use in various chemical experiments and studies .
Molecular Entities Dictionary
It is listed in the Chemical Entities of Biological Interest (ChEBI) database, highlighting its recognition as a molecular entity of interest in biological studies .
Safety and Hazards
1-(4-Hydroxy-2-methoxyphenyl)ethanone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection, face protection, protective clothing, and protective gloves .
properties
IUPAC Name |
1-(4-hydroxy-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIPEXPAGCEBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-2-methoxyphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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